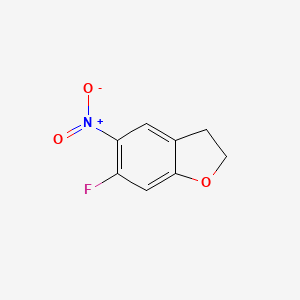

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

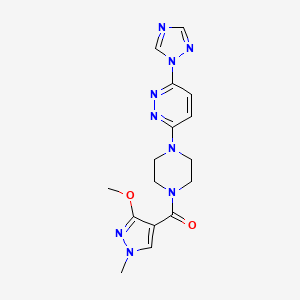

“6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H6FNO3 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran derivatives have been found to exhibit a wide range of biological activities, making them a focus of attention in the discovery of new drugs .Physical And Chemical Properties Analysis

The average mass of “this compound” is 183.137 Da . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Photoregulated Drug Delivery

Photoregulated Release of Caged Anticancer Drugs

A notable application involves conjugating anticancer drugs like 5-fluorouracil to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This system allows for the controlled release of drugs upon exposure to long-wavelength UV irradiation, offering a targeted approach to cancer therapy. The combination of drug delivery and release mechanisms highlights the potential of 6-Fluoro-5-nitro derivatives in creating more efficient and less toxic therapeutic options (Agasti et al., 2009).

Analytical Chemistry

Fluorescent Labeling Reagents

Compounds with a benzofuran skeleton, such as benzofurazan derivatives, are employed as fluorogenic and fluorescent labeling reagents. These reagents are crucial in bioanalytical chemistry for labeling and detecting biomolecules, offering sensitivity and specificity in various analytical applications. Their fluorescence properties make them invaluable in research for tracking and quantifying biological processes in real-time (Uchiyama et al., 2001).

Synthetic Chemistry

Nickel-Catalyzed Boron Insertion

The structural flexibility of benzofuran compounds is further exploited in synthetic chemistry, where nickel-NHC catalysis facilitates the insertion of a boron atom into the C2-O bond of benzofurans. This process yields oxaborins, versatile building blocks for further chemical transformations. Such methodologies underscore the role of 6-Fluoro-5-nitro derivatives in advancing synthetic strategies and creating novel compounds with potential applications in materials science and pharmacology (Saito et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the benzofuran compounds with various cellular biomolecules .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of benzofuran compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran at different dosages in animal models have not been reported. Studies on other benzofuran compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

6-fluoro-5-nitro-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJNBKNRIGFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)